molecular formula C22H28N2O2S B289388 6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B289388
M. Wt: 384.5 g/mol
InChI Key: PJYYXODYTXCDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and Lewis acids such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-TERT-BUTYL-2-ACETAMIDO-N-(3-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: can be compared with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-acetamido-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H28N2O2S/c1-13-7-6-8-16(11-13)24-20(26)19-17-10-9-15(22(3,4)5)12-18(17)27-21(19)23-14(2)25/h6-8,11,15H,9-10,12H2,1-5H3,(H,23,25)(H,24,26)

InChI Key

PJYYXODYTXCDEM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C

Origin of Product

United States

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